An In-depth Technical Guide to (3Z)-1-benzofuran-3(2H)-one Oxime: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to (3Z)-1-benzofuran-3(2H)-one Oxime: Structure, Properties, and Synthetic Utility
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and monoamine oxidase (MAO) inhibitory effects.[1][3][4] Within this important class of compounds, 1-benzofuran-3(2H)-one serves as a versatile synthetic precursor.[5][6] Functionalization of its ketone group, particularly through oximation, yields (3Z)-1-benzofuran-3(2H)-one oxime, a molecule poised for significant chemical transformations.
This technical guide provides a comprehensive overview of (3Z)-1-benzofuran-3(2H)-one oxime for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization. The core of this guide focuses on the compound's synthetic utility, with a detailed exploration of its reactivity, particularly in the context of the Beckmann rearrangement, a cornerstone reaction in organic synthesis.
Section 1: Chemical Identity and Physicochemical Properties
(3Z)-1-benzofuran-3(2H)-one oxime is a derivative of benzofuranone where the ketone at the 3-position has been converted into an oxime functional group. The "(3Z)" designation specifies the stereochemistry around the carbon-nitrogen double bond, with the hydroxyl group being syn (on the same side) to the C2 methylene group of the benzofuran ring.
Caption: Chemical Structure of (3Z)-1-benzofuran-3(2H)-one oxime.
Below is a summary of its key identifiers and computed physicochemical properties.
| Property | Value | Source |
| CAS Number | 82415-84-7 | [7][8] |
| Molecular Formula | C₈H₇NO₂ | [7][8] |
| Molecular Weight | 149.15 g/mol | [7][8] |
| SMILES | O/N=C1\C2=CC=CC=C2OC/1 | [8] |
| Topological Polar Surface Area (TPSA) | 41.82 Ų | [8] |
| LogP (octanol-water partition coeff.) | 1.2573 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 0 | [8] |
Section 2: Synthesis and Characterization
The synthesis of (3Z)-1-benzofuran-3(2H)-one oxime is typically achieved through a straightforward condensation reaction of the parent ketone, benzofuran-3(2H)-one, with hydroxylamine.[9]
Experimental Protocol: Synthesis of (3Z)-1-benzofuran-3(2H)-one oxime
This protocol is a representative procedure based on standard oximation methods.
Materials:
-
Benzofuran-3(2H)-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or pyridine
-
Ethanol (EtOH) or a similar protic solvent
-
Water
Procedure:
-
Dissolution: Dissolve benzofuran-3(2H)-one in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add an equimolar amount of hydroxylamine hydrochloride and a slight excess (e.g., 1.2 equivalents) of a base like sodium acetate or pyridine to the solution.
-
Causality: Hydroxylamine hydrochloride is a stable salt. The base is required to liberate the free hydroxylamine (NH₂OH), which is the active nucleophile that attacks the carbonyl carbon of the benzofuranone.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the oxime product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure (3Z)-1-benzofuran-3(2H)-one oxime.
Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the benzene ring, a singlet for the methylene protons at the C2 position, and a broad singlet for the oxime hydroxyl proton. ¹³C NMR would confirm the presence of eight distinct carbon atoms, including the C=N carbon.[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the disappearance of the strong carbonyl (C=O) stretch from the starting material (typically ~1700 cm⁻¹) and the appearance of a C=N stretch and a broad O-H stretch from the oxime group.[10][12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (149.15 g/mol ).[10]
Section 3: Chemical Reactivity and Synthetic Applications
The primary synthetic value of (3Z)-1-benzofuran-3(2H)-one oxime lies in its capacity to undergo the Beckmann rearrangement, a powerful transformation that converts an oxime into an amide.[13][14]
The Beckmann Rearrangement
First described by Ernst Otto Beckmann, this rearrangement involves the acid-catalyzed conversion of an oxime to an N-substituted amide.[13] For cyclic oximes like (3Z)-1-benzofuran-3(2H)-one oxime, the reaction results in a ring-expansion to produce a lactam.[13][14]
Mechanism and Stereospecificity: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid, PCl₅, thionyl chloride), converting it into a good leaving group (water).[9][13] This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar (trans) to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final lactam product.[9][15]
The stereospecificity is a critical feature: only the group positioned anti to the hydroxyl group migrates.[13] While E/Z isomerization can occur under acidic conditions, the inherent structure of this cyclic oxime dictates that the C2-methylene-containing portion of the ring will migrate.[14]
Caption: Workflow from precursor to the lactam product via Beckmann rearrangement.
The rearrangement of (3Z)-1-benzofuran-3(2H)-one oxime results in the formation of a seven-membered lactam, specifically 1,2-dihydro-3H-benzo[b][7][16]oxazepin-3-one . This transformation is highly valuable as it provides access to a different, more complex heterocyclic ring system from a readily available starting material.
Section 4: Future Outlook and Applications in Drug Discovery
(3Z)-1-benzofuran-3(2H)-one oxime is more than a simple derivative; it is a key intermediate that unlocks novel chemical space. The benzo[b][7][16]oxazepine core generated from its rearrangement is a scaffold of significant interest in medicinal chemistry. Lactams are integral components of many therapeutic agents, and the ability to generate this specific heterocyclic system in a straightforward manner is highly advantageous.
The benzofuran nucleus itself is a cornerstone in the development of bioactive molecules.[1][3] By using (3Z)-1-benzofuran-3(2H)-one oxime as a branching point, chemists can create libraries of compounds based on the expanded lactam scaffold. These new chemical entities can be screened for a wide range of biological activities, leveraging the inherent pharmacological potential of the benzofuran-related framework to explore new therapeutic avenues.
Conclusion
(3Z)-1-benzofuran-3(2H)-one oxime is a synthetically valuable and accessible intermediate. Its true potential is realized through its chemical reactivity, most notably the Beckmann rearrangement, which provides an elegant and efficient pathway to seven-membered benzo-fused lactams. For researchers in organic synthesis and drug discovery, understanding the properties and reactivity of this compound offers a strategic tool for the design and synthesis of novel heterocyclic structures with significant therapeutic potential.
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